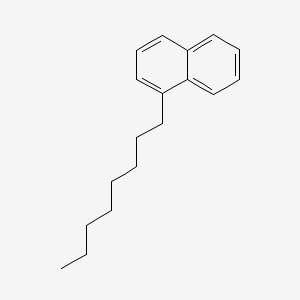

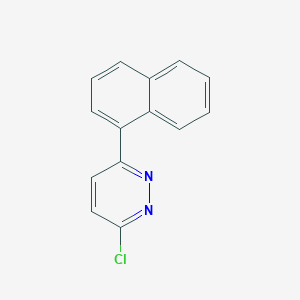

3-Chloro-6-(1-naphthyl)pyridazine

Overview

Description

3-Chloro-6-(1-naphthyl)pyridazine is a chemical compound with the molecular formula C14H9ClN2. It has a molecular weight of 240.69 . It is a powder form substance .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the condensation of various substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine . Other synthetic approaches involve the reaction of chalcones with phenylhydrazine .Molecular Structure Analysis

The molecular structure of this compound is planar . The dihedral angle between the aromatic rings is 2.82 degrees . The packing results in polymeric chains extending along the a axis .Chemical Reactions Analysis

Pyridazine derivatives, including this compound, have been found to exhibit a wide range of chemical reactions. For instance, they can undergo Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo unexpected C-C bond cleavage in the absence of metal .Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a melting point of 160-161 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Pyridazine and its derivatives, including compounds like 3-Chloro-6-(1-naphthyl)pyridazine, are synthesized through various methods, with a focus on their versatile biological activities, especially related to the cardiovascular system. Pyridazine is a pie electron-deficient heteroaromatic compound, presenting as a colorless liquid at room temperature with a pyridine-like odor. It forms pyridazinium mono-cation with acids and undergoes nucleophilic substitution with difficulty. However, conversion into 1-oxide provides a means of preparing various pyridazine substitution products, which could include chloro and naphthyl substituted pyridazines (V. Jakhmola et al., 2016).

Potential Applications

Organic Synthesis and Catalysis : Heterocyclic N-oxide derivatives, including pyridazine N-oxides, are highlighted for their importance in organic synthesis, catalysis, and medicinal applications. They have been employed in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, showing potent activities such as anticancer, antibacterial, and anti-inflammatory (Dongli Li et al., 2019).

Medicinal Chemistry : Pyridazine derivatives are investigated for their promising biological activities including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties. These activities result from interactions with biological systems through pharmacophoric substituents, multicyclic ring systems, and the lipophilic character allowing penetration through biological membranes (K. Pluta et al., 2011).

Safety and Hazards

Future Directions

While there is limited specific information on the future directions of 3-Chloro-6-(1-naphthyl)pyridazine, pyridazine derivatives have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that this compound and its derivatives could have potential applications in various fields in the future.

Mechanism of Action

Target of Action

It is known that pyridazine derivatives have been widely studied for their biological properties .

Mode of Action

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . The influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety has been reviewed .

Biochemical Pathways

Pyridazine derivatives have been associated with a broad spectrum of activities .

Result of Action

It is known that pyridazine derivatives have been associated with a wide range of pharmacological activities .

properties

IUPAC Name |

3-chloro-6-naphthalen-1-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-9-8-13(16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZNCNVAMRHYIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288094 | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99708-50-6 | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99708-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.